N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide
Description
N-(tert-Butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is a glycine-derived amide featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylphenyl substituent. This compound is structurally characterized by the Boc group, which is widely used in peptide synthesis to protect amine functionalities during multi-step reactions . The 3-methylphenyl moiety introduces steric and electronic modifications that may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRSJLRIATJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Deprotection: Glycinamide and tert-butyl alcohol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Key Observations :
- Boc Group Utility : The Boc group in the target compound and its indenyl analog (CAS 55243-72-6) ensures amine protection, a standard strategy in peptide synthesis to prevent unwanted side reactions .
- In contrast, methoxycarbonyl glycine derivatives (e.g., Methoxycarbonyl glycine ethyl ester) prioritize ester functionalities for solubility modulation .
Pharmacological Potential
For example:
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide exhibits cardioprotective properties, outperforming Levocarnitine and Mildronate in hypoxia resistance .
- The Boc-protected glycine scaffold may serve as an intermediate in drug discovery, analogous to glycine derivatives used in peptide-based therapeutics .
Biological Activity
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide, commonly referred to as Boc-3-methylphenylglycinamide, is an important compound in organic synthesis, particularly in peptide chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone with a 3-methylphenyl substituent. This structure enhances its hydrophobicity and stability, making it suitable for various chemical reactions.
- Chemical Formula : C13H17N2O2
- Molecular Weight : 233.29 g/mol
- CAS Number : 1387744-55-9
The primary mechanism of action of this compound involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the compound during reactions and can be selectively removed under mild conditions, allowing for the release of the active amine group. This property is crucial for the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis.
1. Peptide Synthesis
This compound is widely utilized as a protected amino acid derivative in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for constructing peptides with specific sequences.
2. Medicinal Chemistry
The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its derivatives have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Research Findings
Recent studies have highlighted the biological activity of compounds related to this compound:
- Inhibition Studies : Research has shown that similar glycinamide derivatives exhibit significant inhibitory effects on various enzymes, including farnesyltransferase (FT), highlighting their potential as therapeutic agents against cancer .
- Cytotoxicity : Comparative studies on related compounds have demonstrated tumor-specific cytotoxicity against human cancer cell lines, suggesting that modifications to the glycinamide structure can enhance biological activity .
Data Table: Comparison of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Potential anti-cancer agent | - | Intermediate in peptide synthesis |
| N-(tert-butoxycarbonyl)-glycinamide | Moderate enzyme inhibition | 200 | Lacks hydrophobic substituent |
| N-(tert-butoxycarbonyl)-N1-phenylglycinamide | Significant farnesyltransferase inhibition | 150 | Similar structure without methyl group |
Case Study 1: Synthesis of Bioactive Peptides
A study demonstrated the use of this compound in synthesizing bioactive peptides with enhanced stability and activity. The peptides were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.
Case Study 2: Enzyme Inhibition
Another research project focused on evaluating the enzyme inhibition properties of derivatives of this compound. The findings indicated that modifications to the phenyl group significantly affected inhibitory potency against farnesyltransferase, suggesting a structure-activity relationship that could guide future drug design efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
